molecular formula C9H11BO3 B1422113 4-Cyclopropoxyphenylboronic acid CAS No. 871829-90-2

4-Cyclopropoxyphenylboronic acid

Cat. No. B1422113
M. Wt: 177.99 g/mol
InChI Key: IZOOGQYKHWNGOK-UHFFFAOYSA-N
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Patent
US07705023B2

Procedure details

To a solution of 4-bromo-4-cyclopropoxybenzene (5.0 g, 23.4 mmol, see Example 39(c)) in THF (80 mL) at −78° C. was added n-BuLi (2.5 M solution in hexane; 9.76 mL, 24.4 mmol) over 17 min. After 40 min, B(OEt)3 (5.9 mL, 34.3 mmol) was added and the reaction was warmed to room temperature and stirred at ambient temperature for 18 h. After re-cooling to 0° C., HCl (1M solution; 70 mL, aq.) was added. After 30 min the mixture was extracted with t-BuOMe (3×50 mL), the combined organic extracts were washed with brine, dried (Na2SO4) and concentrated. The residue was washed with light petrol and filtered yielding the sub-title compound (1.5 g, 34%).
Name
4-bromo-4-cyclopropoxybenzene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.76 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
Br[C:2]1([O:8][CH:9]2[CH2:11][CH2:10]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH2:3]1.[Li]CCCC.[B:17](OCC)([O:21]CC)[O:18]CC.Cl>C1COCC1>[CH:9]1([O:8][C:2]2[CH:7]=[CH:6][C:5]([B:17]([OH:21])[OH:18])=[CH:4][CH:3]=2)[CH2:11][CH2:10]1

Inputs

Step One
Name
4-bromo-4-cyclopropoxybenzene
Quantity
5 g
Type
reactant
Smiles
BrC1(CC=CC=C1)OC1CC1
Name
Quantity
9.76 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.9 mL
Type
reactant
Smiles
B(OCC)(OCC)OCC
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After re-cooling to 0° C.
EXTRACTION
Type
EXTRACTION
Details
After 30 min the mixture was extracted with t-BuOMe (3×50 mL)
Duration
30 min
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with light petrol
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C1(CC1)OC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.